molecular formula C20H21N5O2 B2597034 4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878413-26-4

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione

货号 B2597034
CAS 编号: 878413-26-4
分子量: 363.421
InChI 键: JWXROCAHAOTHRP-DHZHZOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of various types of brain tumors. It is a second-generation imidazotetrazine derivative and is a prodrug that undergoes spontaneous conversion to its active form, MTIC (methyltriazeno imidazole carboxamide), in the bloodstream. Temozolomide has shown promising results in the treatment of glioblastoma, an aggressive form of brain cancer that is difficult to treat.

作用机制

Temozolomide works by damaging the DNA of cancer cells, which inhibits their ability to divide and grow. The drug specifically targets rapidly dividing cells, which are characteristic of cancer cells. Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, MTIC (methyltriazeno imidazole carboxamide), in the bloodstream. MTIC then reacts with DNA, leading to the formation of cross-links between strands of DNA, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Temozolomide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the drug has been shown to inhibit the activity of a protein called O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage. Inhibition of MGMT increases the effectiveness of Temozolomide in killing cancer cells.

实验室实验的优点和局限性

Temozolomide has a number of advantages and limitations for use in lab experiments. The drug is relatively easy to synthesize and is commercially available. Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, and there is a large body of literature on the drug. However, Temozolomide has a number of limitations. The drug is highly cytotoxic and can be difficult to handle in the lab. In addition, Temozolomide has poor solubility in water, which can limit its use in certain experiments.

未来方向

There are a number of future directions for research on Temozolomide. One area of research is the development of new formulations of the drug that improve its solubility in water. This would make the drug easier to handle in the lab and could expand its use in certain experiments. Another area of research is the development of new delivery methods for the drug. Currently, Temozolomide is administered orally, but new delivery methods, such as intravenous administration, could improve the drug's effectiveness in killing cancer cells. Finally, research is ongoing to identify new targets for Temozolomide, which could expand its use in the treatment of other types of cancer.

合成方法

Temozolomide is synthesized by reacting 3,4-dihydroxy-5-nitrobenzamide with methylamine, followed by reaction with triethylorthoformate and then with phosgene. The resulting product is then reacted with 3-methyl-4-oxo-2-pentenoic acid to form the final product, Temozolomide.

科学研究应用

Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors. It has been shown to be effective in the treatment of glioblastoma, an aggressive form of brain cancer that is difficult to treat. Temozolomide is also being studied for its potential use in the treatment of other types of cancer, such as melanoma and lymphoma.

属性

IUPAC Name

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-14(2)25-16-17(21-19(25)22(13)3)23(4)20(27)24(18(16)26)12-8-11-15-9-6-5-7-10-15/h5-11H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXROCAHAOTHRP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。